(2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane
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Overview
Description
(2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane is an organic compound with a complex structure that includes chlorine, fluorine, and sulfur atoms attached to a benzene ring
Preparation Methods
The synthesis of (2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane typically involves multiple steps, starting with the preparation of the benzene ring and subsequent introduction of the chlorine, fluorine, and sulfanylmethyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired substitutions and additions occur efficiently.
Industrial production methods for this compound may involve large-scale chemical reactions in controlled environments to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize the production process.
Chemical Reactions Analysis
(2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents used.
Addition Reactions: The benzene ring can undergo addition reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of small molecules with biological macromolecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context in which the compound is used. For example, in medicinal applications, the compound may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
(2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane can be compared with other similar compounds, such as:
1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene: This compound has a similar structure but with different substituents, leading to different chemical properties and applications.
1-Chloro-2-fluoro-3-[(3-chlorophenyl)sulfanylmethyl]benzene: This compound is very similar but may have slight variations in its chemical structure or synthesis methods.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Biological Activity
(2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfane group, which is known to influence its biological activity. The presence of chlorine and fluorine substituents can enhance lipophilicity and alter the interaction with biological targets, potentially increasing its efficacy.
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within cells. These interactions can lead to:
- Inhibition of Enzyme Activity : The compound may inhibit various enzymes involved in cell signaling pathways, particularly those related to cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have shown the ability to induce programmed cell death in tumor cells while sparing normal cells, suggesting a selective cytotoxic effect .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Induces apoptosis in tumor cells | |
Enzyme Inhibition | Inhibits specific kinases involved in cancer pathways | |
Cytotoxicity | Selectively toxic to cancer cells |
Case Studies and Research Findings
- Anticancer Properties : A study demonstrated that similar sulfone compounds effectively inhibited the proliferation of various cancer cell lines, including breast (MCF-7) and prostate (LnCaP) cancer cells. The mechanism involved cell cycle arrest and induction of apoptosis .
- Signal Transduction Pathways : Research indicates that this compound may modulate key signaling pathways such as the MAPK pathway, which is crucial for cell growth and survival. Compounds with similar structures have been shown to affect the phosphorylation status of proteins involved in these pathways, leading to altered cellular responses .
- Selectivity for Tumor Cells : Investigations into the selectivity of this compound revealed that it preferentially targets malignant cells over normal cells, suggesting a potential therapeutic window for cancer treatment .
Properties
IUPAC Name |
1-chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FS/c14-9-3-1-4-10(7-9)17-8-11-12(15)5-2-6-13(11)16/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEVIPAZZAPXMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SCC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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